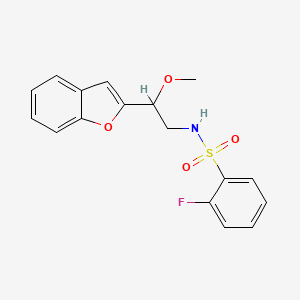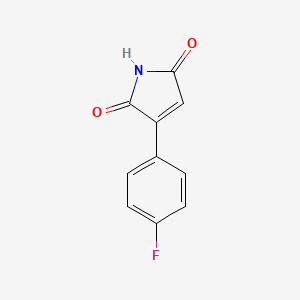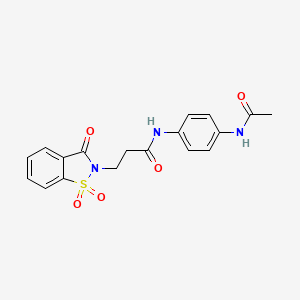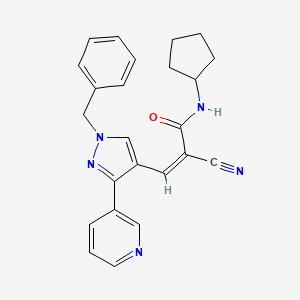![molecular formula C10H7BrN2O4S B2577252 2-[2-(5-Bromofuran-2-amido)-1,3-thiazol-4-yl]acetic acid CAS No. 953737-67-2](/img/structure/B2577252.png)
2-[2-(5-Bromofuran-2-amido)-1,3-thiazol-4-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-[2-(5-Bromofuran-2-amido)-1,3-thiazol-4-yl]acetic acid” is a compound used for proteomics research . It has a molecular formula of C10H7BrN2O4S and a molecular weight of 331.14 .
Molecular Structure Analysis
The molecule contains a total of 30 bonds. There are 20 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 2 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 secondary amide (aromatic), and 1 hydroxyl group .Scientific Research Applications
Antiprotozoal Activity
The compound has been part of the synthesis of novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines, showing strong DNA affinities and significant in vitro and in vivo antiprotozoal activity against T. b. rhodesiense and P. falciparum. This underlines its potential in developing treatments for diseases like sleeping sickness and malaria (Ismail et al., 2004).
Antitubercular Activity
Amide and 1,2,3-triazole conjugates of 2-(benzo[d]thiazol-2-ylthio)acetic acid have been synthesized and demonstrated significant antitubercular activity against Mycobacterium tuberculosis, suggesting its potential as a therapeutic agent against tuberculosis (Mir et al., 2014).
Bioorganic Chemistry
In the domain of bioorganic chemistry, compounds related to this chemical have been synthesized and evaluated for enzyme inhibition and cytotoxic behavior, suggesting the relevance of this chemical structure in the development of new bioactive molecules (Abbasi et al., 2020).
Material Science
The compound is also part of studies in material science, specifically in the synthesis of poly(amide-imide)s bearing thiazole moiety. These polymers, with unique optically active structures, have potential applications in advanced material development (Mallakpour & Ahmadizadegan, 2013).
properties
IUPAC Name |
2-[2-[(5-bromofuran-2-carbonyl)amino]-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O4S/c11-7-2-1-6(17-7)9(16)13-10-12-5(4-18-10)3-8(14)15/h1-2,4H,3H2,(H,14,15)(H,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWYZTFGTKZGGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C(=O)NC2=NC(=CS2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(5-Bromofuran-2-amido)-1,3-thiazol-4-yl]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[(4-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2577169.png)
![N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide](/img/structure/B2577171.png)


![6-(1,3-benzodioxol-5-yl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylic acid](/img/structure/B2577175.png)

![2-(3-Ethyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2577179.png)

![6-fluoro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-benzoxazol-2-amine](/img/structure/B2577183.png)

![1-(3,5-Dimethylphenyl)-3-[(4-methoxyphenyl)methylamino]pyrazin-2-one](/img/structure/B2577187.png)


